2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, “2-Chloro-N-(3-chlorophenyl)acetamide” can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid . Another compound, “2-Chloro-N-(2-chlorophenyl)acetamide”, was synthesized and its structure confirmed by IR, 1H-NMR, 13C-NMR, 13C-DEPT, MS, and elemental analysis .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Condensation Catalysis : A study by Yu et al. (2014) details the synthesis of novel derivatives of 2-chloro-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide using a carbodiimide condensation catalysis, identifying intermediate compounds and confirming their structures.
- Crystal Structures : Research by Boechat et al. (2011) focuses on the crystal structures of related compounds, examining their molecular shapes and intermolecular interactions.
Synthesis for Biological Applications
- Potential Antibacterial Agents : Desai et al. (2008) in their study, as reported in ChemInform, synthesized derivatives of the compound and evaluated their antibacterial activity, conducting QSAR studies to understand the role of structural and physicochemical parameters.
- Crystallographic Study for Molecular Interactions : Saravanan et al. (2016) conducted a study focusing on the crystallographic aspects of the compound, exploring its molecular interactions and geometrical alignment.
Antimicrobial and Antiproliferative Agents
- Synthesis of Antimicrobial Agents : Sah et al. (2014) synthesized derivatives of the compound, exploring their antimicrobial potential against various bacterial and fungal strains.
- Evaluation as Antiproliferative Agents : Toolabi et al. (2022) in a study synthesized a series of thiadiazol derivatives, including the compound , and evaluated their antiproliferative properties against cancer cell lines.
Synthesis for Anticancer Properties
- Synthesis and Anticancer Screening : Ekrek et al. (2022) conducted research on thiadiazole derivatives, assessing their anticancer activities against various cancer cell lines.
- Antitumor Evaluation : Hamama et al. (2013) synthesized N-substituted-2-amino-1,3,4-thiadiazoles, including the compound of interest, to evaluate their antitumor and antioxidant properties.
Antiviral and Antitrypanosomal Activities
- Antiviral Activity Research : Chen et al. (2010) synthesized sulfonamide derivatives of the compound to assess their anti-tobacco mosaic virus activity.
- Evaluation for Antitrypanosomal Activity : Lelyukh et al. (2023) explored the antitrypanosomal potency of derivatives of the compound against Trypanosoma brucei.
Additional Biological Applications
- Antibacterial Agent Synthesis : Tamer & Qassir (2019) focused on the synthesis of acetylenic derivatives of 1,3,4-thiadiazole, including the compound , for potential antibacterial and antifungal applications.
- N-(Thieno[2,3-b]pyridin-3-yl)acetamide Compounds : Bing-se Zhou (2013) synthesized a series of compounds including the target compound and assessed their antifungal and insecticidal activities.
Pharmacological Evaluation for Anti-inflammatory and Analgesic Properties
- Pharmacological Evaluation as Anti-inflammatory Agents : Shkair et al. (2016) designed and synthesized derivatives of the compound for evaluation as anti-inflammatory and analgesic agents.
Properties
IUPAC Name |
2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3OS/c11-5-8(16)13-10-15-14-9(17-10)6-3-1-2-4-7(6)12/h1-4H,5H2,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCWESREPVPJGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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